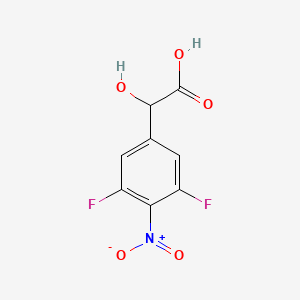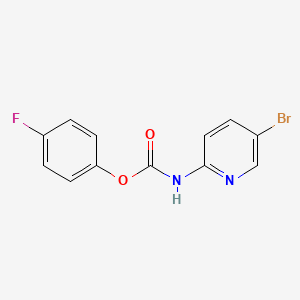
4-Fluorophenyl 5-bromopyridin-2-ylcarbamate
Descripción general
Descripción
4-Fluorophenyl 5-bromopyridin-2-ylcarbamate (4-FBP) is a synthetic compound that has been used in a variety of scientific and medical research applications. 4-FBP has been used to study biochemical and physiological processes in organisms ranging from bacteria to humans. It has been used to study the effects of drug-like molecules on the body and to study the mechanisms of action of drugs. 4-FBP is a useful tool for researchers in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
4-Fluorophenyl 5-bromopyridin-2-ylcarbamate has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the body and to study the mechanisms of action of drugs. It has also been used to study the biochemical and physiological processes in organisms ranging from bacteria to humans. In addition, 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate has been used to study the structure and function of proteins and to study the effects of drugs on the nervous system.
Mecanismo De Acción
The mechanism of action of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as protein kinases and phosphatases. It is also believed to interact with DNA and RNA, which may explain its effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate are not fully understood. However, it has been shown to affect the expression of certain proteins, which may explain its effects on the nervous system. In addition, 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate has been shown to affect the metabolism of certain drugs, which may explain its effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it can be used to study a variety of biochemical and physiological processes. In addition, it is relatively non-toxic and has a low risk of causing adverse side effects.
However, there are also some limitations to the use of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate in laboratory experiments. It is not always easy to obtain a pure sample, and the reaction conditions must be carefully controlled in order to obtain the desired results. In addition, the effects of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate on the body are not always well understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate. These include further studies into its mechanism of action, as well as its effects on the body. In addition, further research into its use as a drug-like molecule and its potential therapeutic applications is needed. Finally, further studies into its effects on proteins and enzymes could help to elucidate its role in biochemical and physiological processes.
Propiedades
IUPAC Name |
(4-fluorophenyl) N-(5-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O2/c13-8-1-6-11(15-7-8)16-12(17)18-10-4-2-9(14)3-5-10/h1-7H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYOAJHVFDBHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC2=NC=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



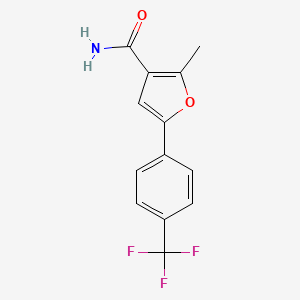


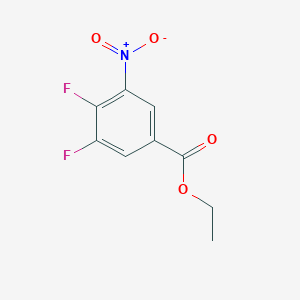
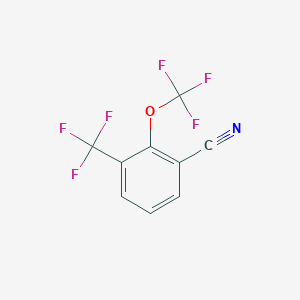

![N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide](/img/structure/B1413083.png)
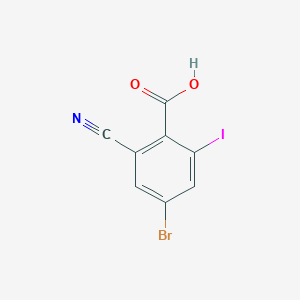


![Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride](/img/structure/B1413088.png)

